molecular formula C8H10N4S B13026745 2-(2-Aminobenzylidene)hydrazinecarbothioamide CAS No. 7420-39-5

2-(2-Aminobenzylidene)hydrazinecarbothioamide

Cat. No.: B13026745
CAS No.: 7420-39-5
M. Wt: 194.26 g/mol
InChI Key: KHXMGEJTGIXRRR-VZUCSPMQSA-N
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Description

2-(2-Aminobenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzylidene)hydrazinecarbothioamide typically involves the reaction of 2-aminobenzaldehyde with thiosemicarbazide in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzylidene)hydrazinecarbothioamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into the DNA helix, disrupting its structure and function, which leads to the inhibition of cancer cell proliferation. Additionally, it can bind to metal ions in enzymes, inhibiting their catalytic activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminobenzylidene)hydrazinecarbothioamide is unique due to its amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly effective in biological applications, such as anticancer and antimicrobial activities .

Properties

CAS No.

7420-39-5

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(E)-(2-aminophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13)/b11-5+

InChI Key

KHXMGEJTGIXRRR-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)N

Origin of Product

United States

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